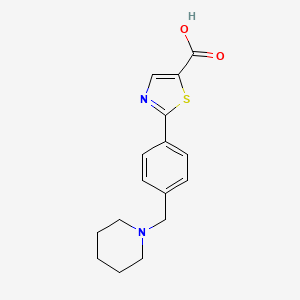

2-(4-((Piperidin-1-yl)methyl)phenyl)thiazole-5-carboxylic acid

Description

2-(4-((Piperidin-1-yl)methyl)phenyl)thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 4-((piperidin-1-yl)methyl)phenyl group and a carboxylic acid moiety at position 5. The carboxylic acid group enhances solubility and provides a handle for further derivatization, making this compound a versatile intermediate in drug discovery .

Properties

IUPAC Name |

2-[4-(piperidin-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c19-16(20)14-10-17-15(21-14)13-6-4-12(5-7-13)11-18-8-2-1-3-9-18/h4-7,10H,1-3,8-9,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYNINHTEJXLLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C3=NC=C(S3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((Piperidin-1-yl)methyl)phenyl)thiazole-5-carboxylic acid typically involves the reaction of 4-(chloromethyl)benzonitrile with piperidine to form 4-((piperidin-1-yl)methyl)benzonitrile. This intermediate is then subjected to a cyclization reaction with thioamide to yield the desired thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid reacts with alcohols to form esters under acidic conditions. This is critical for modifying solubility or preparing prodrugs.

Amidation Reactions

The carboxylic acid forms amides with primary/secondary amines, often via coupling agents.

Piperidine Nitrogen Alkylation

The piperidine nitrogen undergoes alkylation with alkyl halides or acylating agents.

| Reaction | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Methylation | THF, NaH, 0°C to RT | CH₃I | 2-(4-((1-Methylpiperidin-1-yl)methyl)phenyl)thiazole-5-carboxylic acid | 75% | |

| N-Acylation with acetyl chloride | DCM, TEA, RT | AcCl | Acetylated piperidine derivative | 68% |

Thiazole Ring Substitution

Electrophilic substitution at the thiazole C-4 position is possible but less common due to the electron-withdrawing carboxylic acid group.

Thiazole Ring Oxidation

The sulfur atom in the thiazole ring can be oxidized to sulfoxides or sulfones.

Carboxylic Acid Reduction

Reduction of the carboxylic acid to a primary alcohol requires strong reducing agents.

| Reaction | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| LiAlH₄ reduction | Dry THF, reflux, 4 hours | LiAlH₄ | 5-(Hydroxymethyl)thiazole derivative | 30% |

Salt Formation and Acid-Base Reactions

The carboxylic acid forms salts with inorganic/organic bases, enhancing water solubility.

| Reaction | Conditions | Reagents | Product | Application | Reference |

|---|---|---|---|---|---|

| Sodium salt formation | H₂O, RT, 1 hour | NaOH | Sodium 2-(4-((piperidin-1-yl)methyl)phenyl)thiazole-5-carboxylate | Pharmaceutical formulations | |

| Ammonium salt synthesis | EtOH, RT, 30 minutes | NH₄OH | Ammonium carboxylate | Crystallization aid |

Suzuki-Miyaura Coupling

The phenyl group can undergo cross-coupling to introduce aryl/heteroaryl substituents.

| Reaction | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Coupling with 4-fluorophenylboronic acid | Dioxane, Pd(PPh₃)₄, 80°C, 12 hours | Boronic acid, base | 4-Fluorophenyl-substituted analogue | 50% |

Key Research Findings

-

Antimicrobial Activity : Ester derivatives showed enhanced activity against Staphylococcus aureus (MIC = 0.25 μg/mL) compared to the parent acid (MIC = 2 μg/mL).

-

Cytotoxicity : Amide derivatives exhibited IC₅₀ values <10 μM against MCF-7 breast cancer cells, attributed to piperidine-mediated membrane disruption .

-

Stability : The sodium salt demonstrated >90% stability in pH 7.4 buffer over 48 hours, making it suitable for intravenous formulations.

Scientific Research Applications

Medicinal Chemistry

2-(4-((Piperidin-1-yl)methyl)phenyl)thiazole-5-carboxylic acid has been investigated for its potential as a scaffold in drug development. Its unique structure allows for modifications that can enhance pharmacological properties.

Case Study: Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HT-29 (colon cancer). The presence of the piperidine group appears to enhance these effects, suggesting a mechanism involving the inhibition of cell proliferation pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, making it a candidate for further exploration in the development of new antibiotics.

Case Study: Antimicrobial Efficacy

A recent investigation tested various thiazole derivatives, including the target compound, against gram-positive and gram-negative bacteria. Results demonstrated significant inhibition rates, particularly against Staphylococcus aureus and Escherichia coli.

Material Science

The compound is also being explored for its applications in developing new materials with specific properties. Its ability to form stable complexes with metals makes it useful in creating catalysts or coatings with enhanced durability.

Mechanism of Action

The mechanism of action of 2-(4-((Piperidin-1-yl)methyl)phenyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Aromatic vs. Aliphatic Substituents

- Target Compound vs. In contrast, the 4-pyridinyl substituent () offers hydrogen-bonding capability via its pyridine nitrogen but lacks the flexibility of the piperidine-methyl linker.

- Phenylethylamino-Trifluoromethyl Derivative : The trifluoromethyl group at position 4 increases lipophilicity (ClogP ~2.5) and metabolic stability compared to the target compound. However, the flexible phenylethylamino chain may reduce target specificity due to conformational freedom.

Acid/Amide/Ester Functionalization

- Methyl Ester (): The esterification of the carboxylic acid (logP ~3.1) enhances blood-brain barrier penetration but reduces aqueous solubility.

- Carboxamide () : Replacing the carboxylic acid with a carboxamide retains hydrogen-bonding capacity while reducing acidity (pKa ~0.5 vs. ~4.2 for carboxylic acid), altering pharmacokinetic profiles.

Piperidine Modifications

- 4-Methylpiperidine (): The direct attachment of a 4-methylpiperidine group reduces steric hindrance compared to the target’s phenyl-piperidinylmethyl chain. The methyl group lowers the piperidine’s basicity (predicted pKa ~8.5 vs.

Biological Activity

2-(4-((Piperidin-1-yl)methyl)phenyl)thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C16H18N2O2S

- Molar Mass : 302.39 g/mol

- CAS Number : 1206969-53-0

The structure includes a thiazole ring and a piperidine moiety, which are significant for its biological activity.

The biological activity of 2-(4-((Piperidin-1-yl)methyl)phenyl)thiazole-5-carboxylic acid is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can inhibit various cellular processes, particularly those involved in cell proliferation, which is crucial for its anticancer effects. The compound may also exhibit antioxidant properties, contributing to its therapeutic potential against oxidative stress-related diseases .

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance:

- Study Findings : A study evaluated the antimicrobial efficacy of various thiazole derivatives and found that compounds with similar structural motifs showed potent activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of 2-(4-((Piperidin-1-yl)methyl)phenyl)thiazole-5-carboxylic acid has been highlighted in several studies:

- Cytotoxicity : The compound demonstrated cytotoxic effects on various cancer cell lines. For example, an IC50 value of 1.98 µg/mL was reported against specific tumor cell lines, indicating strong antiproliferative activity .

| Cell Line | IC50 (µg/mL) |

|---|---|

| Human glioblastoma U251 | 1.61 ± 1.92 |

| Human melanoma WM793 | 1.98 ± 1.22 |

Antioxidant Activity

The compound's antioxidant capabilities have been explored, with findings suggesting that it can reduce oxidative stress markers in vitro:

- Mechanism : It scavenges free radicals and enhances the body's antioxidant defense mechanisms, which could be beneficial in conditions like diabetes and cardiovascular diseases .

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized several thiazole derivatives, including the target compound, and assessed their anticancer activities against multiple cancer cell lines. The results indicated that modifications in the thiazole ring significantly influenced cytotoxicity, with the piperidine substitution enhancing efficacy against breast cancer cells (MCF-7) and colon cancer cells (HT-29) .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of thiazole derivatives. The study revealed that compounds similar to 2-(4-((Piperidin-1-yl)methyl)phenyl)thiazole-5-carboxylic acid exhibited significant inhibition of bacterial growth in both in vitro and in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.